molecular formula C20H16ClN3O5 B2739511 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-53-2

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2739511
CAS No.: 942009-53-2
M. Wt: 413.81
InChI Key: KERPRSYMILQVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C20H16ClN3O5 and a molecular weight of 413.81 g/mol. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy-nitrophenyl group, and a pyridine carboxamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and methoxy-nitrophenyl intermediates, which are then coupled with the pyridine carboxamide under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include other pyridine carboxamides and chlorophenyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, compounds with different substituents on the phenyl or pyridine rings may exhibit unique properties and uses .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-10-15(24(27)28)7-8-17(18)22-20(26)14-6-9-19(25)23(12-14)11-13-4-2-3-5-16(13)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERPRSYMILQVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.